4-Chloro-5-methyl-7-iodoisoindolinone
Description
4-Chloro-5-methyl-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a fused bicyclic structure with chloro, methyl, and iodo substituents at positions 4, 5, and 7, respectively.
Properties
Molecular Formula |
C9H7ClINO |
|---|---|
Molecular Weight |
307.51 g/mol |
IUPAC Name |
4-chloro-7-iodo-5-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H7ClINO/c1-4-2-6(11)7-5(8(4)10)3-12-9(7)13/h2H,3H2,1H3,(H,12,13) |
InChI Key |
QVNMLZRZNHKKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)CNC2=O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 4-Chloro-5-methyl-7-iodoisoindolinone and related compounds:
Key Observations :
- Halogen Position: The placement of chlorine at position 4 in the isoindolinone vs. position 7 in the indole derivative () significantly alters electronic properties and reactivity. Iodo substituents (as in the target compound) enhance steric bulk and polarizability compared to smaller halogens like chlorine.
- Functional Groups: The isoindolinone core lacks the carboxylic acid group present in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, reducing its acidity but improving membrane permeability .
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